molecular formula C17H16N4O4 B2491360 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396687-20-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2491360
CAS RN: 1396687-20-9
M. Wt: 340.339
InChI Key: PYWLCBMWHSLNFY-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide" represents a structurally intricate molecule that likely exhibits a range of biological and chemical properties due to its unique functional groups and structural framework. Compounds containing benzo[d][1,3]dioxol, pyrazine, and azetidine units have been explored for various applications, including their potential antibacterial, antifungal, and anticancer activities (G. Senthilkumar, C. Umarani, D. Satheesh, 2021).

Synthesis Analysis

Synthesis of complex molecules containing the benzo[d][1,3]dioxol and pyrazine motifs typically involves multi-step reactions, starting from readily available substrates. For example, a novel pyrazole derivative with a benzo[d][1,3]dioxol moiety was synthesized and characterized through elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies (K. Kumara, A. Dileep Kumar, S. Naveen, K. Ajay Kumar, N. K. Lokanath, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule is often elucidated using spectroscopic techniques and crystallography. For instance, the crystalline structure of a related pyrazole derivative was determined, revealing significant insights into its molecular geometry and intermolecular interactions (K. Kumara et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-16(20-6-11-1-2-14-15(5-11)25-10-24-14)12-8-21(9-12)17(23)13-7-18-3-4-19-13/h1-5,7,12H,6,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWLCBMWHSLNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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